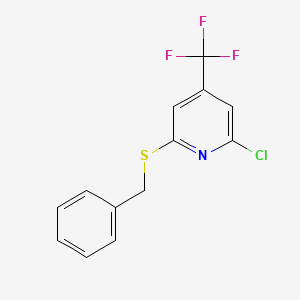
2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine
Overview
Description
The compound “2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Pyridine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as ligands in coordination chemistry. The chlorine atom in the 2-position, the trifluoromethyl group in the 4-position, and the benzylsulfanyl group in the 6-position may undergo various substitution reactions .Scientific Research Applications
Synthesis and Antimycobacterial Properties
- Synthesis and Antimycobacterial Activity : A study by Klimešová et al. (2012) explored the synthesis of substituted benzylsulfanyl)pyridine-2-carboxamides, which were evaluated for their anti-tuberculosis activity against various strains of Mycobacterium tuberculosis. The compounds showed a range of activities against both sensitive and resistant strains of M. tuberculosis (Klimešová et al., 2012).
Trifluoroacetylation of Arenes
- Trifluoroacetylating Arenes : Keumi et al. (1990) demonstrated the use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes under Friedel–Crafts conditions. This process resulted in the creation of trifluoromethyl aryl ketones (Keumi et al., 1990).
Halogen Shuffling and Electrophilic Substitutions
- Halogen Shuffling in Pyridines : Research by Mongin et al. (1998) focused on site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine. They found efficient conversion into various iodo derivatives, which could be used as starting materials for further chemical manipulations (Mongin et al., 1998).
Antimicrobial Activities and DNA Interaction
- Antimicrobial Activities and DNA Interaction : A study by Evecen et al. (2017) characterized 2-Chloro-6-(trifluoromethyl)pyridine through various spectroscopic methods and tested its antimicrobial activities. They also investigated its interaction with pBR322 plasmid DNA (Evecen et al., 2017).
Logistic Flexibility in Synthesis
- Preparation of Isomeric Halopyridinecarboxylic Acids : Cottet and Schlosser (2004) discussed the synthesis of isomeric halopyridinecarboxylic acids, highlighting logistic flexibilities in the preparation process from various starting materials (Cottet & Schlosser, 2004).
Development of Multi-Kilogram-Scale Synthesis
- Development of AZD1283 : Andersen et al. (2013) detailed the development of a multi-kilogram-scale synthesis of AZD1283, an antagonist of the P2Y12 receptor. This synthesis supported preclinical and clinical studies (Andersen et al., 2013).
properties
IUPAC Name |
2-benzylsulfanyl-6-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NS/c14-11-6-10(13(15,16)17)7-12(18-11)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLBCCRRGAGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(benzylsulfanyl)-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



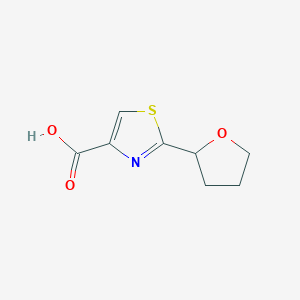
![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)
![3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid](/img/structure/B1425407.png)

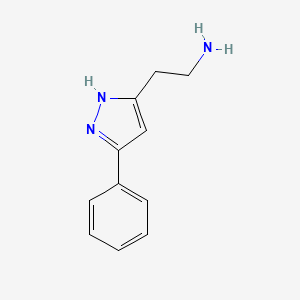
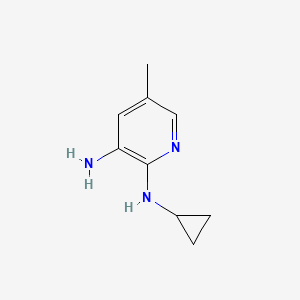
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425412.png)
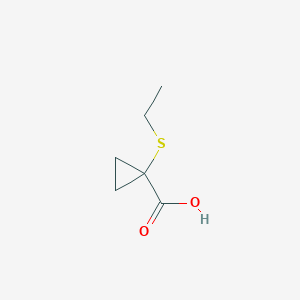

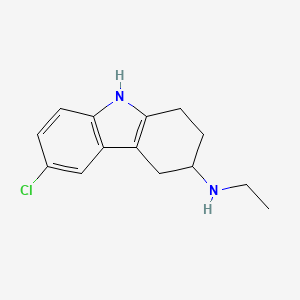

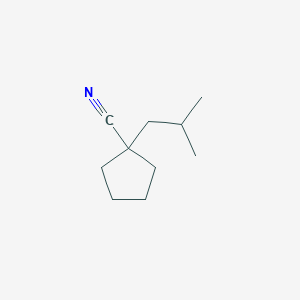
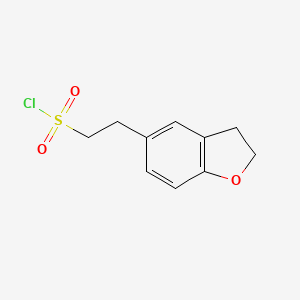
![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)